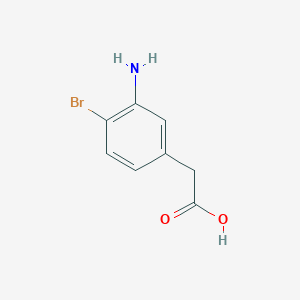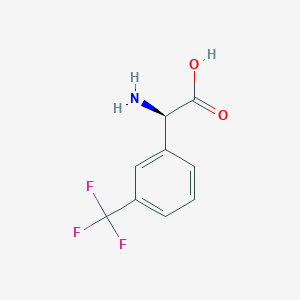
2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene” is a chemical compound with the molecular formula C6H2BrF9 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H2BrF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.97 . It is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Electrophilic Reactivity
A study by Martin, Molines, and Wakselman (1995) detailed the synthesis of a closely related compound, 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, from hexafluoroacetone. This research highlighted the electrophilic reactivity of the compound towards various nucleophiles, resulting in substitution products or ones arising from allylic rearrangement depending on the nucleophile's nature (Martin, Molines, & Wakselman, 1995).
Ene Reactions of Trifluoronitrosomethane
Barlow, Haszeldine, and Murray (1980) conducted research on trifluoronitrosomethane as an enophile, forming N-alkenyl-N-trifluoromethylhydroxylamines with various olefins. This study contributes to the understanding of the ene reaction mechanism and the formation of hydroxylamines, which are important in organic synthesis (Barlow, Haszeldine, & Murray, 1980).
Isomerization in Basic Medium
Tordeux and colleagues (2001) examined the isomerization of a gem-bis-trifluoromethyl olefin in a basic medium. This study provides insight into the stability of olefins with trifluoromethyl groups and their behavior under different conditions, which is valuable for designing and predicting the outcomes of organic reactions (Tordeux et al., 2001).
Synthesis of Functionalized Pyrroles
Zanatta and colleagues (2021) explored the reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines. They synthesized a series of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles, demonstrating the potential of such compounds in synthesizing nitrogen-containing heterocycles (Zanatta et al., 2021).
Photocycloaddition Studies
Research by Haan, Zwart, and Cornelisse (1997) on 2-methoxy-5-[3-(trifluoromethyl)phenyl]pent-1-ene revealed insights into photocycloaddition reactions. These findings have implications in photochemistry and the synthesis of complex organic molecules (Haan, Zwart, & Cornelisse, 1997).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFCDSPXJFUKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371291 |
Source


|
| Record name | 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
CAS RN |
234096-31-2 |
Source


|
| Record name | 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)




